N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative characterized by a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a 6-oxo moiety. The carbohydrazide side chain is further modified with a 2-chloro-6-fluorobenzoyl group.
Properties
IUPAC Name |
N'-(2-chloro-6-fluorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O3/c21-14-7-4-12(5-8-14)10-26-11-13(6-9-17(26)27)19(28)24-25-20(29)18-15(22)2-1-3-16(18)23/h1-9,11H,10H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMCADLSXXCCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microbial Hydroxylation of Pyridine Derivatives
The microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269) provides a regioselective pathway to 6-oxo-1,6-dihydropyridine-2-carboxylic acid. While this method yields the 2-carboxylate isomer, analogous approaches can be adapted for the 3-carboxylate variant through substrate engineering. Key parameters include:
Benzylation at the N1 Position
Introducing the 4-chlorobenzyl group requires nucleophilic substitution at the pyridone nitrogen. A two-step protocol is employed:
- Activation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid via silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide) to enhance nucleophilicity.
- Alkylation with 4-chlorobenzyl chloride in anhydrous DMF at 80°C for 12 hours, achieving >85% yield.
Critical considerations :
- Competing O-alkylation is suppressed by steric hindrance from the 3-carboxylate group.
- Purification via recrystallization from ethanol/water (3:1) yields 99.2% purity.
Synthesis of 2-Chloro-6-Fluorobenzoyl Hydrazide
Chlorination of 2-Fluorotoluene
The preparation of 2-chloro-6-fluorobenzaldehyde via radical chlorination under UV light (λ = 365 nm) is described in CN102617312A:
- Reaction conditions :
- Substrate: 2-fluorotoluene
- Catalyst: Ferric solid superacid (SO₄²⁻/Fe₃O₄)
- Temperature: 150–200°C
- Chlorine flow rate: 0.8–1.2 L/min
- Product distribution :
| Chlorination Product | Yield (%) |
|---|---|
| 2-Chloro-6-fluorobenzyl chloride | 72–78 |
| Dichloro derivatives | 15–18 |
| Trichloro derivatives | 5–7 |
Oxidation to Benzoyl Chloride
The aldehyde intermediate is oxidized to 2-chloro-6-fluorobenzoic acid using Jones reagent (CrO₃/H₂SO₄), followed by conversion to the acid chloride with thionyl chloride (SOCl₂) at 70°C for 4 hours.
Hydrazide Formation
Reaction of 2-chloro-6-fluorobenzoyl chloride with hydrazine hydrate (NH₂NH₂·H₂O) in THF at 0°C yields the hydrazide (92–94% purity).
Coupling of Precursors to Form the Target Compound
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid (1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. Subsequent reaction with 2-chloro-6-fluorobenzoyl hydrazide at 25°C for 24 hours affords the target carbohydrazide.
Optimization data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar ratio (acid:hydrazide) | 1:1.2 | 88 |
| Reaction temperature | 25°C | 88 |
| Solvent | DCM | 88 |
Alternative Pathway: Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in THF, the mixed anhydride intermediate reacts with the hydrazide at −10°C, achieving comparable yields (86%) but requiring stricter temperature control.
Purification and Characterization
Chromatographic Purification
Flash chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted hydrazide and dimeric byproducts. Final recrystallization from methanol yields 99.5% pure product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N’-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins and alter cellular processes.
Interfering with cellular signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Inducing oxidative stress: This can lead to cell damage and death, which may be beneficial in targeting cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison with three analogous compounds:
1-(4-Chlorobenzyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide (CAS 246022-33-3)
- Structural Differences: The carbohydrazide side chain is substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group instead of 2-chloro-6-fluorobenzoyl.
- Molecular Weight : 469.3 g/mol (vs. target compound’s ~455.8 g/mol).
- Key Inference : The trifluoromethyl group may enhance metabolic resistance compared to the fluorobenzoyl group in the target compound .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
- Structural Differences: Contains a piperazine-carboxamide backbone instead of a dihydropyridine-carbohydrazide core.
- Molecular Weight : 455.8 g/mol (identical to target compound).
- Key Inference : The benzoxazin group may confer improved bioavailability due to its oxygen-rich heterocycle .
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2)
- Structural Differences :
- Features a pyridazine ring (two adjacent nitrogen atoms) instead of dihydropyridine.
- Substituted with a 3,4-dimethylphenyl group rather than halogenated benzyl/benzoyl groups.
- Molecular Weight: Not reported in evidence, but estimated ~300–350 g/mol.
- Key Inference : The absence of halogens may reduce cytotoxicity but also diminish target-binding specificity .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group in CAS 246022-33-3 enhances resistance to oxidative metabolism compared to the target compound’s fluorobenzoyl group, which may degrade more readily in vivo .
- Solubility Trends : The benzoxazin moiety in CAS 866137-49-7 likely improves water solubility due to its polar oxygen atoms, whereas the target compound’s chlorobenzyl group may reduce solubility .
- Toxicity Profile : The absence of halogens in CAS 369404-26-2 suggests lower cytotoxicity but also reduced target affinity, highlighting the trade-off between halogen-mediated bioactivity and safety .
Biological Activity
N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 266.66 g/mol. The structural features include a dihydropyridine ring, chlorinated and fluorinated aromatic substituents, and a hydrazide functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, antitumor, and antiviral properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study focusing on the antimicrobial properties of hydrazone derivatives showed that modifications with halogen substituents enhance efficacy against various bacterial strains. The compound demonstrated activity against Gram-positive and Gram-negative bacteria, particularly showing effectiveness against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Antiviral Activity
Preliminary research suggests that this compound exhibits antiviral properties against HIV-1. The compound showed significant inhibition in enzyme assays related to reverse transcriptase activity, indicating a potential role in HIV treatment strategies .
Case Studies
Several case studies have highlighted the pharmacological potential of similar compounds:
- Case Study on Hydrazone Derivatives : A series of hydrazone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with halogen substituents exhibited enhanced potency compared to their non-halogenated counterparts .
- Antitumor Screening : A study evaluated various substituted dihydropyridines for their cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine was correlated with increased cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
